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and Drug Development Professionals

Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of

numerous natural products and synthetic compounds with a wide array of biological activities.

[1][2] Its versatile structure allows for diverse chemical modifications, making it a privileged

pharmacophore in drug discovery. Among the vast family of indole derivatives, 1H-indole-2-
carbohydrazide has emerged as a crucial synthetic intermediate and a key building block for

novel therapeutic agents.[3][4] This core structure, featuring a carbohydrazide moiety (-

CONHNH2) at the 2-position of the indole ring, provides a versatile handle for creating

extensive libraries of analogs, including hydrazones, thiazolidinones, and other heterocyclic

systems.[3][5] These derivatives have demonstrated significant potential across various

therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][6]

This technical guide provides a comprehensive review of 1H-indole-2-carbohydrazide and its

analogs, focusing on their synthesis, biological activities, and mechanisms of action. It is

intended for researchers, scientists, and drug development professionals, offering a detailed

look at the quantitative data, experimental protocols, and key cellular pathways associated with

this promising class of compounds.
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Synthesis of 1H-Indole-2-Carbohydrazide and Its
Analogs
The synthesis of the 1H-indole-2-carbohydrazide core is typically straightforward, often

starting from indole-2-carboxylic acid or its corresponding ester.[7] The general approach

involves the reaction of an ester, such as methyl 1H-indole-2-carboxylate, with hydrazine

hydrate in an alcoholic solvent.[7][8] This reaction readily yields the desired carbohydrazide

intermediate.

This intermediate serves as a versatile platform for further derivatization. A common strategy

involves the condensation of the hydrazide with various aromatic or heteroaromatic aldehydes

to form Schiff bases (hydrazones).[1][3] Other synthetic routes include coupling with carboxylic

acids using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to produce N-

substituted carbohydrazides.[2]
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Biological Activities and Mechanisms of Action
Derivatives of 1H-indole-2-carbohydrazide have been extensively evaluated for a range of

pharmacological activities. The modular nature of their synthesis allows for fine-tuning of their

properties to target specific biological pathways.

Anticancer Activity
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A significant body of research has focused on the anticancer potential of these analogs,

revealing potent activity against a wide range of human cancer cell lines.[2][9] The primary

mechanisms identified are the inhibition of tubulin polymerization and the suppression of

angiogenesis through VEGFR-2 signaling.[1][10]

1. Inhibition of Tubulin Polymerization: Many indole-based compounds act as microtubule-

destabilizing agents by binding to the colchicine site on β-tubulin.[1][11] This interaction

disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for

mitotic spindle formation. The consequence is cell cycle arrest, typically at the G2/M phase,

leading to the induction of apoptosis and inhibition of cancer cell proliferation.[1] Several 3-

phenyl-1H-indole-2-carbohydrazide derivatives have shown potent tubulin polymerization

inhibitory activity, with some compounds demonstrating GI50 values in the nanomolar range.[5]

// Nodes "Indole-2-carbohydrazide Analog" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Tubulin Heterodimers (α/β)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Colchicine Binding

Site" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Microtubule Polymerization"

[fillcolor="#F1F3F4", fontcolor="#202124"]; "Mitotic Spindle Formation" [fillcolor="#F1F3F4",

fontcolor="#202124"]; "G2/M Phase Arrest" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation" [fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges "Indole-2-carbohydrazide Analog" -> "Colchicine Binding Site" [label="Binds to"];

"Colchicine Binding Site" -> "Tubulin Heterodimers (α/β)" [dir=back]; "Tubulin Heterodimers (α/

β)" -> "Microtubule Polymerization" [arrowhead=tee, label="Inhibits"]; "Microtubule

Polymerization" -> "Mitotic Spindle Formation" [arrowhead=tee, label="Disrupts"]; "Mitotic

Spindle Formation" -> "G2/M Phase Arrest" [label="Leads to"]; "G2/M Phase Arrest" ->

"Apoptosis" [label="Induces"]; "Apoptosis" -> "Cell Proliferation" [arrowhead=tee,

label="Inhibits"]; } dot Mechanism of Tubulin Polymerization Inhibition.

2. Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is crucial for

tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a

key regulator of this process. Certain 1H-indole-2-carbohydrazide derivatives have been

identified as potent inhibitors of VEGFR-2.[9][10] By blocking the VEGFR-2 signaling pathway,

these compounds can inhibit the migration and tube formation of endothelial cells, thereby

exerting anti-angiogenic effects.[10]
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Table 1: Anticancer Activity of Selected 1H-Indole-2-Carbohydrazide Analogs

Compound Cell Line Activity Type Value Reference

6i
COLO 205
(Colon)

LC50 71 nM [1]

6i
SK-MEL-5

(Melanoma)
LC50 75 nM [1]

26 A549 (Lung) IC50 0.19 µM [11]

27b HepG2 (Liver) IC50 0.34 µM [11]

27d A549 (Lung) IC50 0.43 µM [11]

4e
MCF-7, A549,

HCT
Average IC50 2 µM [2]

24f HCT116 (Colon) GI50 8.1 µM [9][10]

24f SW480 (Colon) GI50 7.9 µM [9][10]

| 12 | MCF-7 (Breast) | IC50 | 3.01 µM |[9] |

Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Indole-2-carbohydrazide

derivatives have shown promising activity against a range of pathogens, including bacteria and

fungi.[3] Some analogs exhibit excellent antimicrobial effects with Minimum Inhibitory

Concentration (MIC) values comparable to standard drugs.[3] Molecular docking studies

suggest that for mycobacteria, the mechanism may involve the inhibition of enoyl-acyl carrier

protein reductase (InhA), an essential enzyme in fatty acid synthesis.[3]

Table 2: Antimicrobial Activity of Selected 1H-Indole-2-Carbohydrazide Analogs
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Compound Organism Activity Type Value (µg/mL) Reference

3a, 3b, 4e, 5a-

c, 5e

M.
tuberculosis

MIC 1.56 - 6.25 [3]

3a, 3b, 4e, 5a-c,

5e
S. aureus MIC 1.56 - 6.25 [3]

3a, 3b, 4e, 5a-c,

5e
E. coli MIC 1.56 - 6.25 [3]

3a, 3b, 4e, 5a-c,

5e
C. albicans MIC 1.56 - 6.25 [3]

6f C. albicans MIC 2 [8]

| Various analogs| C. tropicalis| MIC | 2 |[8] |

Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. N-

acylhydrazone derivatives of indole have been investigated for their anti-inflammatory potential.

[6] Studies using in vivo models like carrageenan-induced peritonitis have shown that these

compounds can significantly reduce leukocyte migration.[6][12] The mechanism appears to

involve the nitric oxide (NO) pathway, specifically targeting soluble guanylate cyclase (sGC)

and inducible nitric oxide synthase (iNOS), and reducing the levels of pro-inflammatory

cytokines such as TNF-α and IL-6.[6]

// Nodes "Inflammatory Stimulus" [fillcolor="#F1F3F4", fontcolor="#202124"]; "iNOS & sGC

Activation" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NO Production" [fillcolor="#F1F3F4",

fontcolor="#202124"]; "Cytokine Release (TNF-α, IL-6)" [fillcolor="#F1F3F4",

fontcolor="#202124"]; "Leukocyte Migration" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Inflammation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Indole-Hydrazone Analog (JR19)"

[fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Inflammatory Stimulus" -> "iNOS & sGC Activation"; "iNOS & sGC Activation" -> "NO

Production"; "iNOS & sGC Activation" -> "Cytokine Release (TNF-α, IL-6)"; "NO Production" ->
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"Inflammation"; "Cytokine Release (TNF-α, IL-6)" -> "Leukocyte Migration"; "Leukocyte

Migration" -> "Inflammation";

"Indole-Hydrazone Analog (JR19)" -> "iNOS & sGC Activation" [arrowhead=tee,

label="Inhibits"]; "Indole-Hydrazone Analog (JR19)" -> "Cytokine Release (TNF-α, IL-6)"

[arrowhead=tee, label="Reduces"]; } dot Proposed Anti-Inflammatory Mechanism of Action.

Other Biological Activities
The structural versatility of 1H-indole-2-carbohydrazide analogs has led to the discovery of

other notable biological activities. For instance, a series of indole-carbohydrazide linked

phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were identified as potent α-glucosidase

inhibitors, with IC50 values significantly lower than the standard drug acarbose, suggesting

potential applications in the management of diabetes.[7]

Table 3: α-Glucosidase Inhibitory Activity

Compound Activity Type Value (µM)
Comparison to
Acarbose

Reference

11d IC50 6.31 ± 0.03
~119x more
potent

[7]

| Acarbose (Control) | IC50 | 750.0 ± 10.0 | - |[7] |

Experimental Protocols
This section provides a summary of key experimental methodologies cited in the literature for

the synthesis and evaluation of 1H-indole-2-carbohydrazide analogs.

General Synthesis of 1H-Indole-2-Carbohydrazide (3)
Starting Material: Methyl 1H-indole-2-carboxylate (2).[7]

Procedure: A solution of methyl 1H-indole-2-carboxylate (1 equivalent) and hydrazine

hydrate (3 equivalents) in ethanol is stirred at room temperature for approximately 6 hours.

Water is then added to the reaction mixture, causing the product, 1H-indole-2-
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carbohydrazide, to precipitate as a white solid. The pure precipitate is collected by filtration.

[7]

General Synthesis of Hydrazone Analogs (Schiff Bases)
Starting Materials: 1H-indole-2-carbohydrazide, various aromatic aldehydes.[1]

Procedure: To a solution of 1H-indole-2-carbohydrazide in ethanol, the respective aromatic

aldehyde (1 equivalent) and a few drops of glacial acetic acid are added. The mixture is

heated to 80 °C and refluxed for approximately 17 hours. After cooling, the resulting

precipitate is filtered, washed, and recrystallized to yield the final hydrazone derivative.[1]

Synthesis of N-Benzyl-1H-indole-2-carbohydrazide
Analogs (4a-q)

Starting Materials: Substituted benzyl chloride, hydrazine hydrate, 1H-indole-2-carboxylic

acid.[2]

Step 1 (Benzyl Hydrazine Synthesis): Substituted benzyl chloride is reacted with hydrazine

hydrate in ethanol to produce the corresponding benzyl hydrazine intermediate.[2]

Step 2 (Coupling Reaction): The appropriate benzyl hydrazine is then reacted with 1H-

indole-2-carboxylic acid in dichloromethane using 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The reaction is stirred for 24

hours. The resulting precipitate is collected and recrystallized from ethanol to yield the target

compounds.[2]

Antiproliferative Activity (MTT Assay)
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116).[2]

Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. They are then

treated with various concentrations of the test compounds for a specified period (e.g., 48-72

hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation

of formazan crystals by metabolically active cells. The formazan crystals are then dissolved

in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader
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at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative

to untreated control cells, and the IC50/GI50 values are determined.[2]

Tubulin Polymerization Assay
Principle: This assay measures the ability of a compound to inhibit the assembly of purified

tubulin into microtubules.

Procedure: Purified tubulin is incubated with the test compound in a polymerization buffer at

37 °C. The polymerization of tubulin into microtubules causes an increase in light scattering

or fluorescence, which is monitored over time using a spectrophotometer or fluorometer. The

inhibitory activity of the compound is determined by comparing the rate and extent of

polymerization in its presence to that of a control (e.g., DMSO) and a known inhibitor (e.g.,

colchicine).[11]

Antimicrobial Susceptibility Testing (Broth
Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a

compound required to inhibit the visible growth of a microorganism.[3]

Procedure: A serial two-fold dilution of the test compound is prepared in a liquid growth

medium in a 96-well microtiter plate. Each well is then inoculated with a standardized

suspension of the test microorganism (e.g., S. aureus, E. coli). The plates are incubated

under appropriate conditions (e.g., 37 °C for 24 hours). The MIC is recorded as the lowest

concentration of the compound at which there is no visible growth of the microorganism.[3]

Conclusion and Future Perspectives
1H-indole-2-carbohydrazide has proven to be a remarkably fruitful scaffold for the

development of novel therapeutic agents. The synthetic accessibility and ease of derivatization

have allowed for the creation of diverse chemical libraries with potent and varied biological

activities. Analogs have demonstrated significant promise as anticancer agents through

mechanisms like tubulin polymerization and VEGFR-2 inhibition, as antimicrobials by targeting

essential bacterial enzymes, and as anti-inflammatory agents by modulating the nitric oxide

and cytokine pathways.
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Future research should focus on optimizing the pharmacokinetic and pharmacodynamic

properties of the most potent lead compounds to improve their in vivo efficacy and safety

profiles. Further exploration of structure-activity relationships will be crucial for designing next-

generation analogs with enhanced potency and selectivity. Additionally, investigating the

potential for dual-action compounds, such as those with combined anticancer and anti-

inflammatory properties, could open new avenues for treating complex diseases like cancer.

The continued exploration of the 1H-indole-2-carbohydrazide core is poised to deliver

valuable contributions to the field of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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